molecular formula C19H28BNO6 B12078790 Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan--2-yl)benzoate

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan--2-yl)benzoate

Cat. No.: B12078790
M. Wt: 377.2 g/mol
InChI Key: MVPLYQSTJBHGRT-UHFFFAOYSA-N
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Description

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a boronic ester moiety. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and advanced materials due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

    Formation of the Boronic Ester: The boronic ester moiety can be introduced via a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester moiety can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioconjugates and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound largely depends on its functional groups:

    Boronic Ester Moiety: Acts as a Lewis acid, facilitating various organic transformations.

    Boc-Protected Amine: Provides protection to the amine group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the Boc protecting group.

    Methyl 5-((tert-butoxycarbonyl)amino)-2-bromobenzoate: Contains a bromine atom instead of the boronic ester.

Uniqueness

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the Boc-protected amine and the boronic ester moiety, which provide distinct reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H28BNO6

Molecular Weight

377.2 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-14(13(11-12)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)

InChI Key

MVPLYQSTJBHGRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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